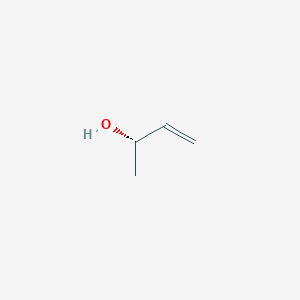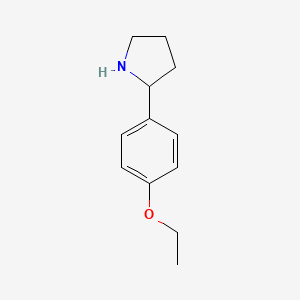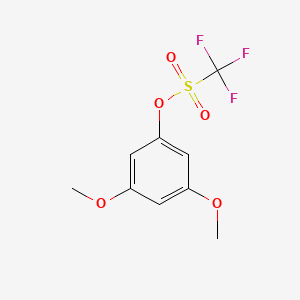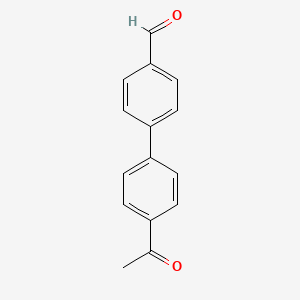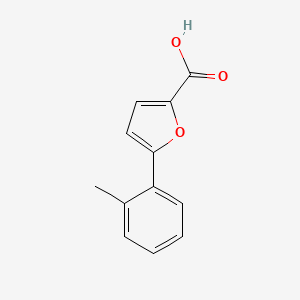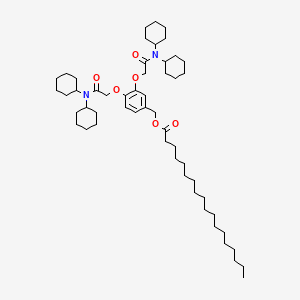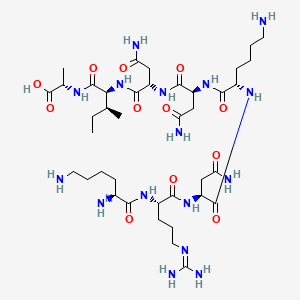
Glicentin (62-69)
Descripción general
Descripción
Glicentin (62-69) is a peptide fragment derived from the larger glicentin molecule, which is a proglucagon-derived peptide. Glicentin is primarily produced in the enteroendocrine L-cells of the small intestine and colon. It plays a significant role in intestinal physiology and glucose metabolism. The glicentin (62-69) fragment specifically refers to a sequence of amino acids within the glicentin molecule.
Aplicaciones Científicas De Investigación
Glicentin (62-69) has several scientific research applications:
Chemistry: Used to study peptide synthesis and modification techniques.
Biology: Investigated for its role in intestinal physiology and glucose metabolism.
Medicine: Explored for its potential therapeutic effects in metabolic disorders such as diabetes and obesity.
Industry: Utilized in the development of peptide-based assays and diagnostic tools.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of glicentin (62-69) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
Deprotection Steps: Removing protecting groups from the amino acids to allow for further coupling.
Cleavage from Resin: Using trifluoroacetic acid (TFA) to cleave the peptide from the resin and remove side-chain protecting groups.
Industrial Production Methods: Industrial production of glicentin (62-69) may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli, which then produces the peptide. The peptide is subsequently purified using chromatographic techniques.
Types of Reactions:
Oxidation: Glicentin (62-69) can undergo oxidation reactions, particularly at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or performic acid for oxidation reactions.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for reduction reactions.
Substitution Reagents: Amino acid derivatives and coupling reagents for substitution reactions.
Major Products:
Oxidized Peptides: Methionine sulfoxide-containing peptides.
Reduced Peptides: Peptides with restored methionine residues.
Substituted Peptides: Peptides with altered amino acid sequences.
Mecanismo De Acción
The mechanism of action of glicentin (62-69) involves its interaction with specific receptors and pathways:
Insulin Secretion: Glicentin (62-69) stimulates insulin secretion from pancreatic beta cells, contributing to glucose homeostasis.
Gastrointestinal Motility: It influences gastrointestinal motility and gut growth.
Receptor Interaction: While the specific receptor for glicentin (62-69) is not well-defined, it may interact with receptors for other proglucagon-derived peptides such as glucagon-like peptide-1 (GLP-1) and oxyntomodulin.
Comparación Con Compuestos Similares
Glicentin (62-69) is part of a family of proglucagon-derived peptides, including:
Glucagon: Primarily involved in raising blood glucose levels.
Glucagon-like Peptide-1 (GLP-1): Enhances insulin secretion and inhibits glucagon release.
Oxyntomodulin: Regulates appetite and energy expenditure.
Uniqueness of Glicentin (62-69):
Specific Sequence: The (62-69) fragment represents a unique sequence within the glicentin molecule.
Distinct Functions: While similar to other proglucagon-derived peptides, glicentin (62-69) has specific roles in insulin secretion and gastrointestinal physiology.
By understanding the unique properties and applications of glicentin (62-69), researchers can further explore its potential in various scientific and medical fields.
Propiedades
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H72N16O12/c1-4-19(2)30(37(65)49-20(3)38(66)67)55-36(64)26(18-29(45)58)54-35(63)25(17-28(44)57)53-32(60)22(11-6-8-14-41)51-34(62)24(16-27(43)56)52-33(61)23(12-9-15-48-39(46)47)50-31(59)21(42)10-5-7-13-40/h19-26,30H,4-18,40-42H2,1-3H3,(H2,43,56)(H2,44,57)(H2,45,58)(H,49,65)(H,50,59)(H,51,62)(H,52,61)(H,53,60)(H,54,63)(H,55,64)(H,66,67)(H4,46,47,48)/t19-,20-,21-,22-,23-,24-,25-,26-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTKKZYZRXIJAU-IHEWHSJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H72N16O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40230905 | |
| Record name | Glicentin (62-69) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40230905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
957.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81117-26-2 | |
| Record name | Glicentin (62-69) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081117262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glicentin (62-69) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40230905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


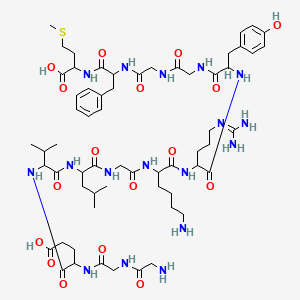
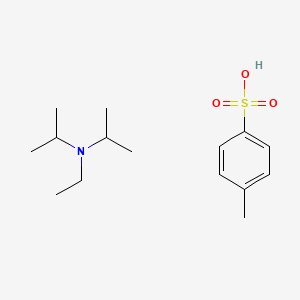
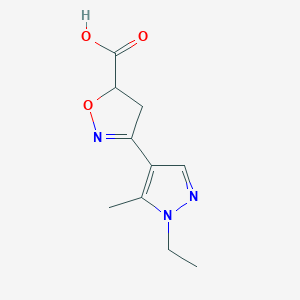
![2-[(4-Methylphenyl)thio]ethanamine](/img/structure/B1599347.png)
